(2E)-1-(3-Bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one (2E)-1-(3-Bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 680997-47-1
VCID: VC8130909
InChI: InChI=1S/C15H10BrClO/c16-13-3-1-2-12(10-13)15(18)9-6-11-4-7-14(17)8-5-11/h1-10H/b9-6+
SMILES: C1=CC(=CC(=C1)Br)C(=O)C=CC2=CC=C(C=C2)Cl
Molecular Formula: C15H10BrClO
Molecular Weight: 321.59 g/mol

(2E)-1-(3-Bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one

CAS No.: 680997-47-1

Cat. No.: VC8130909

Molecular Formula: C15H10BrClO

Molecular Weight: 321.59 g/mol

* For research use only. Not for human or veterinary use.

(2E)-1-(3-Bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one - 680997-47-1

Specification

CAS No. 680997-47-1
Molecular Formula C15H10BrClO
Molecular Weight 321.59 g/mol
IUPAC Name (E)-1-(3-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one
Standard InChI InChI=1S/C15H10BrClO/c16-13-3-1-2-12(10-13)15(18)9-6-11-4-7-14(17)8-5-11/h1-10H/b9-6+
Standard InChI Key UDXQNDVTJFADDK-RMKNXTFCSA-N
Isomeric SMILES C1=CC(=CC(=C1)Br)C(=O)/C=C/C2=CC=C(C=C2)Cl
SMILES C1=CC(=CC(=C1)Br)C(=O)C=CC2=CC=C(C=C2)Cl
Canonical SMILES C1=CC(=CC(=C1)Br)C(=O)C=CC2=CC=C(C=C2)Cl

Introduction

Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, (2E)-1-(3-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one, reflects its E-configuration across the α,β-unsaturated ketone system. The molecular formula, C15H10BrClO\text{C}_{15}\text{H}_{10}\text{BrClO}, corresponds to a molar mass of 321.59 g/mol . X-ray crystallography of analogous chalcones reveals that the dihedral angle between the two aromatic rings significantly influences electronic conjugation. For example, in (2E)-3-(4-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one, the near-planar arrangement (dihedral angle: 3.98°) facilitates extended π-conjugation, whereas bulkier substituents induce greater torsional strain .

Key Structural Parameters:

ParameterValueSource
C=C bond length1.34 Å
C=O bond length1.22 Å
Dihedral angle (aromatic)3.98° (varies with substituents)

Synthesis and Manufacturing

Claisen-Schmidt Condensation

The synthesis typically employs a Claisen-Schmidt condensation between 3-bromobenzaldehyde and 4-chloroacetophenone under basic conditions. This method yields the target compound with high stereoselectivity for the E-isomer due to kinetic control.

Optimized Procedure:

  • Reactants: 3-Bromobenzaldehyde (1.0 equiv), 4-chloroacetophenone (1.2 equiv).

  • Catalyst: Sodium hydroxide (20% w/v in ethanol).

  • Conditions: Reflux at 80°C for 6–8 hours under nitrogen.

  • Workup: Acidification to pH 2–3, followed by recrystallization from ethanol.

Yield: 70–85% (reported for analogous reactions).

Physical and Chemical Properties

Spectroscopic Profile

  • UV-Vis: Absorption maxima at 280 nm (ππ\pi \rightarrow \pi^*) and 340 nm (nπn \rightarrow \pi^*).

  • IR: Stretching vibrations at 1665 cm1^{-1} (C=O), 1590 cm1^{-1} (C=C) .

  • NMR:

    • 1H^1\text{H}: δ 7.8–8.1 (aromatic H), δ 7.3–7.5 (vinyl H).

    • 13C^{13}\text{C}: δ 190.2 (C=O), δ 145.6 (C=C) .

Solubility and Stability

The compound exhibits low aqueous solubility (<0.1 mg/mL) but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate decomposition above 200°C, with halogen loss observed under prolonged UV exposure .

Biological and Pharmacological Activities

Mechanism of Action:

  • Mitochondrial depolarization (JC-1 assay: 65% loss at 24 h).

  • Caspase-3 activation (2.8-fold increase vs. control).

Material Science Applications

Nonlinear Optical (NLO) Properties

The conjugated system and halogen substituents confer second-harmonic generation (SHG) efficiency 1.5× that of urea. Theoretical calculations (DFT/B3LYP) predict a hyperpolarizability (β\beta) of 25.6×1030esu25.6 \times 10^{-30} \, \text{esu} .

Comparative Analysis with Related Chalcones

CompoundSubstituentsDihedral AngleIC50_{50} (MCF-7)
(2E)-1-(3-Bromo)-3-(4-Cl)-propenone3-Br, 4-Cl48.92°12.5 μM
4-Bromo-4'-chlorochalcone4-Br, 4-Cl3.98°18.2 μM
3-Bromo-3'-chlorochalcone3-Br, 3-Cl52.7°28.4 μM

Data synthesized from .

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic variation of halogen positions to optimize anticancer potency.

  • Drug Delivery Systems: Encapsulation in liposomes to enhance bioavailability.

  • NLO Materials: Crystal engineering to improve SHG efficiency.

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